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A comparative analysis of ion emissions from Gas Field Ionization Sources (GFIS) reveals

distinct characteristics for neon, argon, and krypton, with significant implications for applications

such as nano-fabrication. This guide provides an objective comparison of their performance,

supported by experimental data, to assist researchers, scientists, and drug development

professionals in selecting the appropriate gas for their specific needs.

Performance Comparison of Neon, Argon, and
Krypton Ion Emissions
The choice of ionization gas in a GFIS significantly impacts the resulting ion beam's properties.

Key performance metrics include ion emission current, current-voltage characteristics, and a

figure of merit (FOM) for applications like milling and nano-fabrication.

A study comparing these three noble gases from a single-atom tip GFIS found that argon

exhibits the highest Figure of Merit (FOM) for faster fabrication, making it a promising candidate

for such applications.[1] Although commercially available GFIS instruments have primarily

utilized helium and neon, research indicates that argon and krypton are viable and potentially

superior for certain tasks.[1][2]

The ion current instabilities for all three gases can be as low as 8% over an hour, which is

considered sufficient for fabrication applications.[1] Heavier noble gases are generally expected

to be more suitable for rapid fabrication due to higher sputtering yields.[2]
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Quantitative Data Summary
The following table summarizes the key quantitative data from experiments comparing neon,

argon, and krypton ion emissions from a GFIS with a single-atom tip.

Parameter Neon (Ne) Argon (Ar) Krypton (Kr)

Optimal Tip

Temperature
30 K 50 K 65 K

Maximum Ion

Emission Current
~600 pA (at 0.06 Pa) ~220 pA (at 0.05 Pa) ~140 pA

Ion Current per Gas

Pressure
~10 nA/Pa ~4.4 nA/Pa ~0.8 nA/Pa

Voltage at Peak

Current
Higher than Ar and Kr ~8.5 kV Lower than Ne and Ar

Figure of Merit (FOM)

for Fabrication
Lower than Ar Highest Lower than Ar

Data extracted from "Characteristics Comparison of Neon, Argon, and Krypton Ion Emissions

from Gas Field Ionization Sources with a Single-Atom Tip".[3]

Experimental Protocols
The following is a generalized methodology for characterizing and comparing the ion emissions

of neon, argon, and krypton from a GFIS, based on published experimental setups.[2][3]

1. Ion Source Preparation:

A single-crystal tungsten wire is used as the ion emitter.
The wire is electrochemically etched to form a sharp tip.
The emitter tip is further refined in-situ within a Field Ion Microscope (FIM) chamber using a
nitrogen gas etching method to create a single-atom tip.

2. Experimental Apparatus:
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The experiment is conducted in a Field Ion Microscope (FIM) equipped with a double cold-
stage Gifford-McMahon (GM) refrigerator.
The first cold stage is connected to a radiation shield, and the second is connected to the ion
emitter tip holder, allowing the tip to be cooled to approximately 24 K.
Temperature controllers are installed for both cold stages to allow for independent
temperature regulation.

3. Gas Introduction and Ionization:

The FIM chamber is evacuated to a high vacuum.
The desired ionization gas (neon, argon, or krypton) is introduced into the chamber
individually.
A high voltage is applied to the emitter tip to induce field ionization of the gas atoms.

4. Data Acquisition:

Ion emission patterns are observed using a multichannel plate (MCP) detector.
Ion emission currents are measured with a Faraday cup.
Measurements of emission current are recorded at various tip temperatures, gas pressures,
and ion extraction voltages to determine the optimal operating conditions for each gas.

Experimental Workflow
The following diagram illustrates the experimental workflow for the comparison of neon, argon,

and krypton ion emissions from a gas field ionization source.
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Caption: Experimental workflow for comparing Ne, Ar, and Kr ion emissions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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